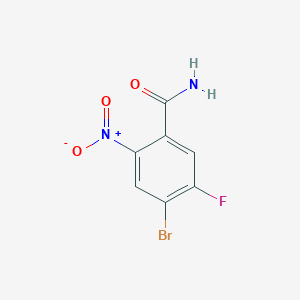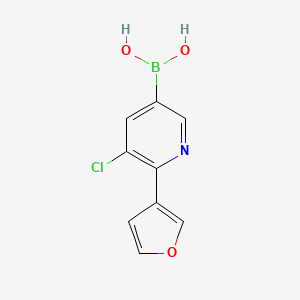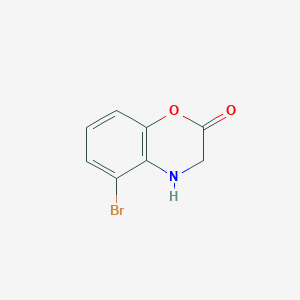![molecular formula C28H24N2O5 B14091787 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091787.png)
1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the ethoxy and prop-2-en-1-yloxy substituents on the phenyl ring. The pyridin-3-ylmethyl group is then attached through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Coupling Reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for coupling reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits bioactivity against specific targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C28H24N2O5 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24N2O5/c1-3-14-34-22-12-11-19(15-23(22)33-4-2)25-24-26(31)20-9-5-6-10-21(20)35-27(24)28(32)30(25)17-18-8-7-13-29-16-18/h3,5-13,15-16,25H,1,4,14,17H2,2H3 |
Clé InChI |
YEEBHWQFHUFLBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=CC=CC=C5C3=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14091704.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14091720.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091733.png)
![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)
![3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione](/img/structure/B14091747.png)
![1-[3-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091749.png)

![5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
![2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B14091768.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)
![1-[2-(Dimethylamino)ethyl]-4-[hydroxy(4-methoxy-3-methylphenyl)methylene]-5-(2-pyridinyl)-2,3-pyrrolidinedione](/img/structure/B14091775.png)


